(1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS number and properties
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid CAS number and properties
An In-depth Technical Guide to (1-Isobutyl-1H-pyrazol-4-yl)boronic acid: Properties, Reactivity, and Applications
Introduction
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is a heterocyclic organoboron compound that has emerged as a valuable building block in modern organic synthesis. Its structure, featuring a pyrazole ring N-substituted with an isobutyl group and bearing a boronic acid at the 4-position, makes it a versatile reagent for the construction of complex molecular architectures. The pyrazole motif is a privileged scaffold in medicinal chemistry, frequently found in therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in various biological target interactions. This guide provides a comprehensive overview of the compound's properties, core reactivity, handling protocols, and applications, with a focus on its utility for researchers in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
The unique reactivity and utility of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid stem from its specific chemical structure. The isobutyl group provides steric bulk and lipophilicity, the pyrazole core acts as a stable aromatic linker, and the boronic acid functional group is the reactive handle for carbon-carbon bond formation.
| Property | Value | Source(s) |
| CAS Number | 929094-25-7 | [1][2][3] |
| IUPAC Name | [1-(2-methylpropyl)pyrazol-4-yl]boronic acid | [1][4] |
| Molecular Formula | C₇H₁₃BN₂O₂ | [1][2][5] |
| Molecular Weight | 168.00 g/mol | [1][5] |
| Appearance | Solid (typically white to off-white) | [1][5] |
| Purity | Commonly available at ≥97% | [2] |
| Canonical SMILES | CC(C)CN1C=C(B(O)O)C=N1 | [1][2] |
| InChI Key | ZNPDFJXJVSSPFF-UHFFFAOYSA-N | [1] |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most robust and widely used methods for forming C-C bonds, typically between an organohalide and an organoboron compound[6][7]. The reaction is valued for its high functional group tolerance, relatively mild conditions, and the low toxicity of its boron-containing byproducts[7].
The catalytic cycle involves three key steps:
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.
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Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer[6][7].
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Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle[7].
Caption: Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for coupling (1-Isobutyl-1H-pyrazol-4-yl)boronic acid with an aryl bromide. Conditions may require optimization based on the specific substrate.
Reagents & Equipment:
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(1-Isobutyl-1H-pyrazol-4-yl)boronic acid (1.1 equiv.)
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Aryl or Heteroaryl Halide (1.0 equiv.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1)
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Schlenk tube or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk tube, add the aryl halide (0.1 mmol), (1-Isobutyl-1H-pyrazol-4-yl)boronic acid (0.11 mmol), base (0.25 mmol), and palladium catalyst (0.005 mmol).
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Inerting: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
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Solvent Addition: Add the degassed solvent mixture (2 mL) via syringe.
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Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: Fig. 2: General Workflow for Suzuki-Miyaura Coupling
Safe Handling and Storage
While boronic acids are more stable than many organometallic reagents, proper handling is crucial to preserve their integrity and ensure safety.
-
Storage: Store (1-Isobutyl-1H-pyrazol-4-yl)boronic acid in a tightly sealed container in a cool, dry, and well-ventilated area[8][9]. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) and refrigerated is recommended to prevent degradation[10].
-
Handling: Use standard Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[10]. Handle the solid in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10].
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Incompatibilities: Keep away from strong oxidizing agents, excessive heat, and moisture, as these can promote decomposition[8][10].
Stability and Common Degradation Pathways
Boronic acids can undergo several decomposition pathways that can impact reaction efficiency and stoichiometry. Understanding these pathways is key to troubleshooting and optimizing synthetic protocols.
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Protodeboronation: This is a common decomposition route where the C-B bond is cleaved and replaced by a C-H bond, especially in protic media or under harsh pH conditions[11].
-
Oxidation: The boronic acid group can be susceptible to oxidative degradation[11].
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Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine. This process is often reversible upon addition of water but can complicate weighing and stoichiometry[11].
To mitigate these stability issues, boronic acids are often converted to more stable derivatives, with boronate esters (e.g., pinacol esters) being the most common. The pinacol ester of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid (CAS 827614-66-4) is a frequently used alternative that offers enhanced stability and handling ease[11][12].
Caption: Fig. 3: Common Degradation Pathways for Boronic Acids
Conclusion
(1-Isobutyl-1H-pyrazol-4-yl)boronic acid is a highly effective and versatile reagent for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for incorporating the medicinally relevant N-isobutylpyrazole moiety into a wide range of organic molecules. By understanding its core reactivity, adhering to proper handling and storage protocols, and being mindful of potential degradation pathways, researchers can fully leverage the synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.
References
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(1-Isobutyl-1H-pyrazol-4-yl)boronic acid - Fluorochem. [1]
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(1-isobutyl-1H-pyrazol-4-yl)boronic acid - [K87944] - Synthonix. [2]
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(1-Isobutyl-1H-pyrazol-4-yl)boronic acid - AbacipharmTech. [3]
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How to Store Boric Acid | Lab Alley. [8]
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(1-isobutyl-1H-pyrazol-4-yl)boronic acid - Sigma-Aldrich.
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Understanding Boronic Acids: Properties, Handling, and Sourcing.
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Borate handling and storage - U.S. Borax. [9]
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Storage and handling guidelines for organoboronic acids to prevent decomposition - Benchchem. [11]
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The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
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1-Isobutyl-1H-pyrazole-4-boronic acid, pinacol ester - Boron Molecular. [12]
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1-Isobutyl-1h-pyrazole-4-boronic acid | CymitQuimica. [5]
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The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.
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1H-Pyrazole-4-boronic acid - Chem-Impex. [13]
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1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 - PubChem. [14]
-
SAFETY DATA SHEET - Fisher Scientific. [10]
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Suzuki Coupling - Organic Chemistry Portal. [6]
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Suzuki reaction - Wikipedia. [7]
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(1-Isobutyl-1H-pyrazol-4-yl)boronic acid - Fluorochem (Duplicate). [4]
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1-Alkyl-1H-pyrazol-4-ylboronic acid ester
Aryl Halide (X=Br, I, OTf)
4-Aryl-1-alkyl-1H-pyrazole
